6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one
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Overview
Description
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one is a synthetic organic compound with the molecular formula C15H8Cl2FNO It is a derivative of indolin-2-one, featuring a benzylidene group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one typically involves the condensation of 6-chloro-2-oxindole with 3-chloro-2-fluorobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like methanol at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain protein kinases.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindoline-2,3-dione Derivatives: These compounds share a similar indolin-2-one core and exhibit antimicrobial activity.
3-(5-Chloro-2-oxoindolin-3-ylideneamino)-2-arylthiazolidin-4-ones: These derivatives also possess the indolin-2-one structure and are known for their antibacterial and antifungal properties.
Uniqueness
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one is unique due to the presence of both chlorine and fluorine atoms on the benzylidene group, which can enhance its biological activity and chemical stability. This dual substitution pattern distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
Molecular Formula |
C15H8Cl2FNO |
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Molecular Weight |
308.1 g/mol |
IUPAC Name |
(3E)-6-chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-4-5-10-11(15(20)19-13(10)7-9)6-8-2-1-3-12(17)14(8)18/h1-7H,(H,19,20)/b11-6+ |
InChI Key |
BLLDULGTZRWONK-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)/C=C/2\C3=C(C=C(C=C3)Cl)NC2=O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
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